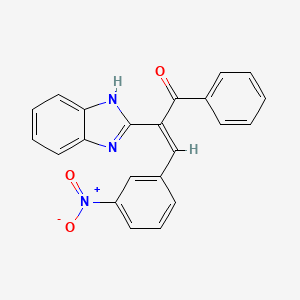
6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazoline derivatives. It has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. Additionally, it can activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential use as a therapeutic agent for various diseases. Additionally, it has been found to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. It can be difficult to synthesize and purify, and it may not be effective in all types of cancer cells or disease models.
将来の方向性
There are several future directions for the study of 6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and identify specific targets involved in its anti-tumor and anti-inflammatory effects. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, it may be useful to study the compound in combination with other therapeutic agents to enhance its efficacy. Finally, further studies are needed to determine its potential use in the treatment of neurodegenerative disorders.
合成法
The synthesis of 6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone involves the reaction of 2-amino-5-iodobenzophenone with 2-methylphenylacetic acid in the presence of a catalyst. This reaction results in the formation of the desired quinazoline derivative. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
6-iodo-2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo, and it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In the field of neurology, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
6-iodo-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIBNTFGONFSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196195 |
Source


|
| Record name | 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4449-73-4 |
Source


|
| Record name | 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(3-iodo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5430481.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5430484.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5430492.png)


![4-[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5430505.png)

![(2R*,3S*,6R*)-3-phenyl-5-(5-vinyl-2-pyridinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5430513.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-penten-1-one](/img/structure/B5430522.png)

![N-(4-methylphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430541.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5430549.png)

![N-(2,4-dimethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5430567.png)